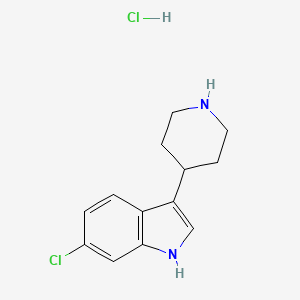

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride” is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that contain a five-membered ring fused to a six-membered ring, with a nitrogen atom in the five-membered ring . The presence of the chlorine atom and the piperidine ring may confer unique properties to this compound.

Synthesis Analysis

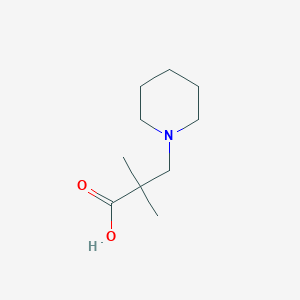

The synthesis of similar compounds typically involves the reaction of a suitable indole precursor with a piperidine derivative . The specific conditions would depend on the exact structures of the starting materials and the desired product.Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. Attached to this indole ring at the 3-position is a piperidine ring, which is a six-membered ring containing one nitrogen atom . At the 6-position of the indole ring, there is a chlorine atom .Chemical Reactions Analysis

Indoles are versatile compounds that can undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo electrophilic substitution reactions . The presence of the chlorine atom and the piperidine ring may influence the reactivity of the compound.Wissenschaftliche Forschungsanwendungen

Antimalarial Properties

A study explored the scaffold of 3-piperidin-4-yl-1H-indoles, similar to 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride, as a potential new chemotype for antimalarial drugs. This research identified a compound with significant antimalarial activity against drug-resistant strains, indicating the potential of such structures in developing new antimalarial treatments (Santos et al., 2015).

Allosteric Modulation of Cannabinoid Receptor

Research on compounds structurally related to 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride has demonstrated their role in allosteric modulation of the cannabinoid CB1 receptor. This suggests potential applications in the development of novel treatments targeting this receptor system (Price et al., 2005).

Rearrangement Reactions in Organic Chemistry

A study investigating rearrangement reactions involving the indole nucleus, which is a key component of 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride, provides insights into the synthetic applications and behavior of such compounds in chemical reactions (Hallett et al., 2000).

Corrosion Inhibition in Mild Steel

Amino alkylated indoles, structurally related to 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride, have been shown to exhibit high inhibition efficiency in mild steel corrosion. This implies potential industrial applications of such compounds in corrosion inhibition (Verma et al., 2016).

Organocatalytic Synthesis

Another study focused on the asymmetric organocatalytic synthesis of compounds containing the indole and piperidine structures, which could have implications for the synthesis of pharmacologically active compounds and other specialized organic molecules (Zhong et al., 2014).

Eigenschaften

IUPAC Name |

6-chloro-3-piperidin-4-yl-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZLDYVHUMHYGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)